molecular formula C23H20N2O4S2 B2842530 N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-41-2

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2842530
CAS No.: 1105226-41-2
M. Wt: 452.54
InChI Key: WQLWWLVZYOEYOS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as FSTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FSTC belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Research on compounds similar to "N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide" has demonstrated significant antimicrobial activities. For instance, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation against clinically isolated drug-resistant bacteria (A. baumannii, K. pneumoniae, E. cloacae, and S. aureus) show promising antibacterial properties. This indicates the potential of these compounds in developing new antibiotics to combat resistant strains of bacteria (Siddiqa et al., 2022).

Materials Science Applications

In materials science, derivatives of furan-2-carboxamides have been explored for their applications in dye-sensitized solar cells. For example, phenothiazine derivatives with various conjugated linkers (including furan) were synthesized and utilized in dye-sensitized solar cells, demonstrating an improvement in solar energy-to-electricity conversion efficiency. This highlights the role of furan-based compounds in enhancing renewable energy technologies (Kim et al., 2011).

Chemical Synthesis Applications

The chemical synthesis and functionalization of furan-2-carboxamide derivatives also play a crucial role in developing new chemical entities with potential biological activities. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides suggests these compounds can serve as sustainable alternatives to polyphthalamides, highlighting their significance in creating environmentally friendly polymers (Jiang et al., 2015).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-25(18-11-6-3-7-12-18)31(27,28)22-20(17-9-4-2-5-10-17)16-30-21(22)23(26)24-15-19-13-8-14-29-19/h2-14,16H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWWLVZYOEYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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